![molecular formula C27H21BrFN7O7S B2967774 Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester CAS No. 1771804-78-4](/img/structure/B2967774.png)
Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester
Übersicht
Beschreibung
Carbamic acid is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .
Synthesis Analysis
Carbamic acid can be synthesized by the reaction of ammonia and carbon dioxide at very low temperatures . This reaction also yields ammonium carbamate .Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Carbamic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds with specific structural modifications, such as those incorporating cyclic amino groups or oxadiazole rings, have demonstrated significant biological activity. These findings suggest that carbamic acid derivatives can be potential candidates for developing new antimicrobial agents, offering a pathway for addressing antibiotic resistance issues (Egawa et al., 1984; Santilli & Morris, 1979).
Anticancer Research
Research into carbamic acid derivatives has also extended into the realm of anticancer activity. Specific derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising activity against cancer cell lines. This avenue of research underscores the potential of carbamic acid derivatives in oncology, particularly in the design and synthesis of new therapeutic agents (Rehman et al., 2018).
Material Science and Electronic Applications
In the field of materials science, carbamic acid derivatives have been used to modify the properties of materials for electronic applications. For example, modifications of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids have significantly enhanced its conductivity, showcasing the potential of carbamic acid derivatives in the development of high-performance electronic devices. Such advancements highlight the role of carbamic acid derivatives in improving the efficiency and functionality of organic solar cells and other electronic components (Tan et al., 2016).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrFN7O7S/c28-21-13-15(9-10-22(21)29)36-25(34-42-27(36)38)23-24(33-43-32-23)30-11-12-31-44(39,40)35-26(37)41-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,31H,11-12,14H2,(H,30,33)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDDDWWOQOVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NS(=O)(=O)NCCNC4=NON=C4C5=NOC(=O)N5C6=CC(=C(C=C6)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrFN7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)
![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)
![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
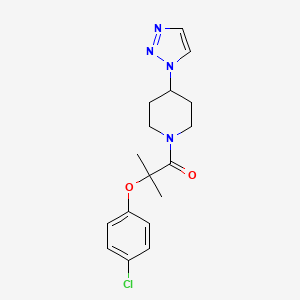
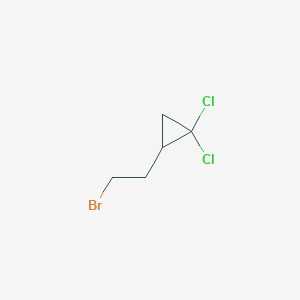
![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
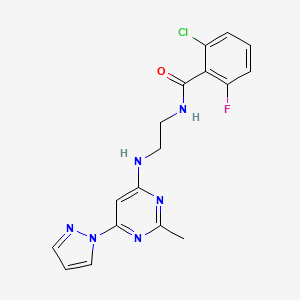
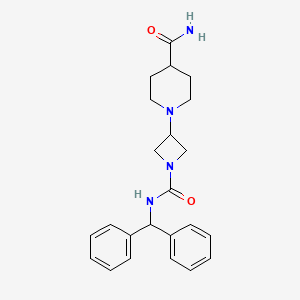
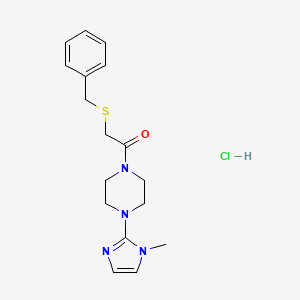
![methyl 3-(N-(2-([2,3'-bithiophen]-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2967714.png)